molecular formula C15H15FN4O2 B2926129 1-(4-Fluorophenyl)-4-(5-nitropyridin-2-yl)piperazine CAS No. 400088-82-6

1-(4-Fluorophenyl)-4-(5-nitropyridin-2-yl)piperazine

Cat. No.: B2926129
CAS No.: 400088-82-6
M. Wt: 302.309
InChI Key: DUIANPYLCHPGOH-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-4-(5-nitropyridin-2-yl)piperazine is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their diverse pharmacological activities and are widely used in medicinal chemistry

Preparation Methods

The synthesis of 1-(4-Fluorophenyl)-4-(5-nitropyridin-2-yl)piperazine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluoroaniline and 2-chloro-5-nitropyridine.

    Reaction Conditions: The reaction between 4-fluoroaniline and 2-chloro-5-nitropyridine is carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF).

    Formation of Intermediate: The reaction proceeds through the formation of an intermediate, which is then subjected to further reaction conditions to yield the final product.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial production methods may involve scaling up the reaction conditions and optimizing the process for higher yields and purity.

Chemical Reactions Analysis

1-(4-Fluorophenyl)-4-(5-nitropyridin-2-yl)piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4-Fluorophenyl)-4-(5-nitropyridin-2-yl)piperazine has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)-4-(5-nitropyridin-2-yl)piperazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

1-(4-Fluorophenyl)-4-(5-nitropyridin-2-yl)piperazine can be compared with other similar compounds, such as:

    1-(4-Fluorophenyl)piperazine: This compound lacks the nitropyridinyl group and may have different pharmacological properties.

    4-(5-Nitropyridin-2-yl)piperazine: This compound lacks the fluorophenyl group and may exhibit different biological activities.

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct properties and applications.

Properties

IUPAC Name

1-(4-fluorophenyl)-4-(5-nitropyridin-2-yl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FN4O2/c16-12-1-3-13(4-2-12)18-7-9-19(10-8-18)15-6-5-14(11-17-15)20(21)22/h1-6,11H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUIANPYLCHPGOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C3=NC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901320103
Record name 1-(4-fluorophenyl)-4-(5-nitropyridin-2-yl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901320103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666565
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

400088-82-6
Record name 1-(4-fluorophenyl)-4-(5-nitropyridin-2-yl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901320103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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